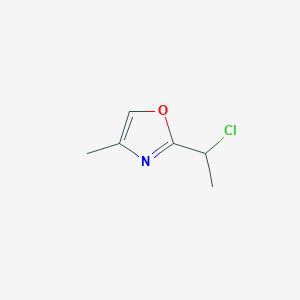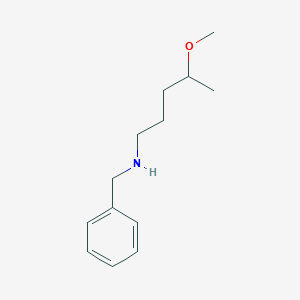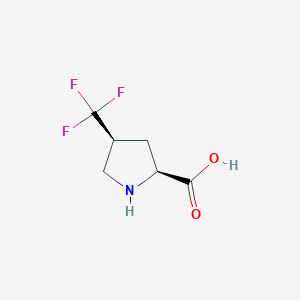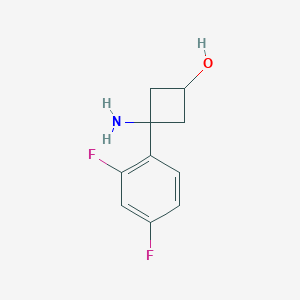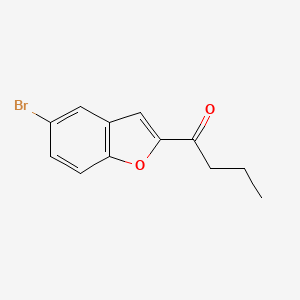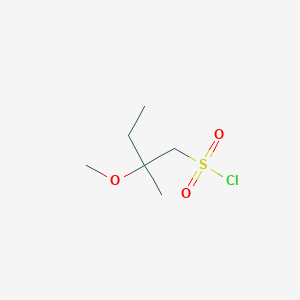
2-Methoxy-2-methylbutane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-2-methylbutane-1-sulfonyl chloride is an organic compound with the molecular formula C6H13ClO3S. It is a sulfonyl chloride derivative, which is often used in organic synthesis due to its reactivity and versatility. This compound is known for its role in various chemical reactions, making it a valuable reagent in both academic and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2-methylbutane-1-sulfonyl chloride typically involves the reaction of 2-methoxy-2-methylbutanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction can be represented as follows:
2-Methoxy-2-methylbutanol+Chlorosulfonic acid→2-Methoxy-2-methylbutane-1-sulfonyl chloride+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced separation and purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-2-methylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: It can also undergo oxidation to form sulfonic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed:
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Reduction Reactions: Products include sulfonyl hydrides.
Oxidation Reactions: Products include sulfonic acids.
Aplicaciones Científicas De Investigación
2-Methoxy-2-methylbutane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound is employed in the modification of biomolecules, such as the sulfonation of proteins and peptides.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-2-methylbutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. For example, in nucleophilic substitution reactions, the sulfonyl chloride group is replaced by the nucleophile, forming a new covalent bond.
Comparación Con Compuestos Similares
- 2-Methoxyethane-1-sulfonyl chloride
- 2-Methoxy-3-methylbutane-1-sulfonyl chloride
Comparison: 2-Methoxy-2-methylbutane-1-sulfonyl chloride is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may offer advantages in terms of selectivity and efficiency in certain chemical reactions. For instance, the presence of the methoxy and methyl groups can influence the compound’s steric and electronic properties, affecting its reactivity and the outcome of reactions.
Propiedades
Fórmula molecular |
C6H13ClO3S |
|---|---|
Peso molecular |
200.68 g/mol |
Nombre IUPAC |
2-methoxy-2-methylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H13ClO3S/c1-4-6(2,10-3)5-11(7,8)9/h4-5H2,1-3H3 |
Clave InChI |
RUNDJRBAAWGQSZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CS(=O)(=O)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


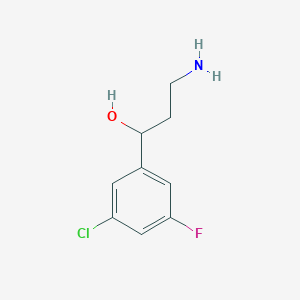
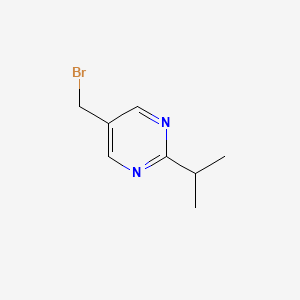
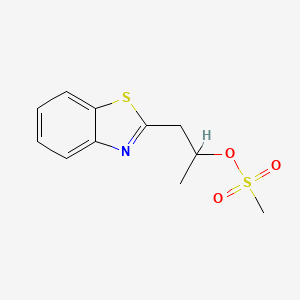
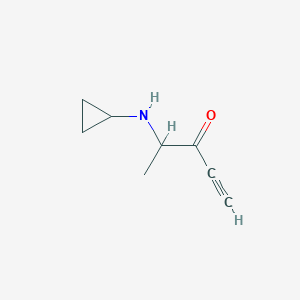
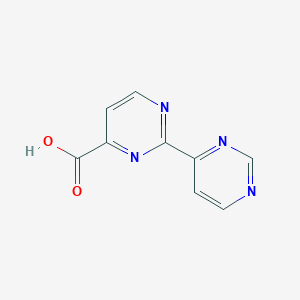

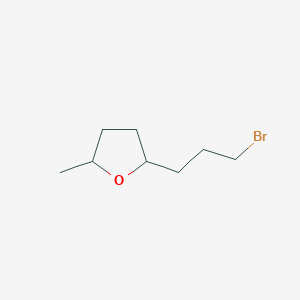

![[1-(Chloromethyl)cyclopropyl]cycloheptane](/img/structure/B13187398.png)
